3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one is a heterocyclic compound that belongs to the class of pyrimidoquinazolines This compound is characterized by a fused ring system that includes both pyrimidine and quinazoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . Another approach includes the construction of the pyrimidoquinazoline structure through multicomponent reactions . The reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, thereby modulating their activity . The pathways involved in its action are still under investigation, but it is believed to affect various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
- 9,10-Dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one
Uniqueness
3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one is unique due to its specific ring structure and the presence of both pyrimidine and quinazoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58579-19-4 |
---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1,3,4,6-tetrahydropyrimido[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C11H11N3O/c15-10-5-6-14-7-8-3-1-2-4-9(8)12-11(14)13-10/h1-4H,5-7H2,(H,12,13,15) |
InChI-Schlüssel |
NNMSGWYUBHJHKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC3=CC=CC=C3N=C2NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.